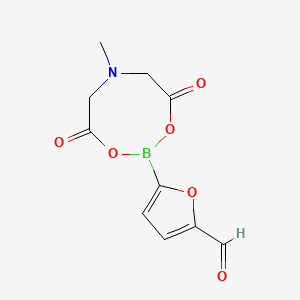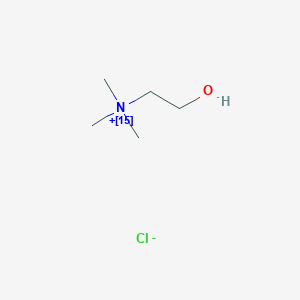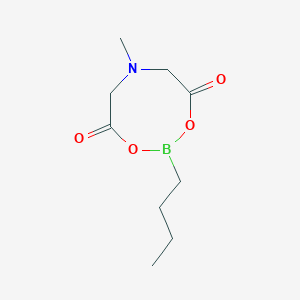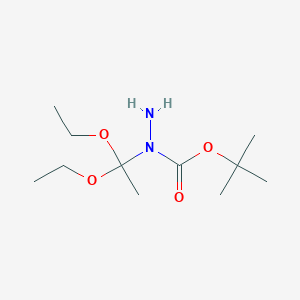![molecular formula C36H50Si2 B1512862 9,10-双[(三异丙基硅基)乙炔基]蒽 CAS No. 862667-06-9](/img/structure/B1512862.png)
9,10-双[(三异丙基硅基)乙炔基]蒽
描述
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a novel organic photocatalyst.
科学研究应用
有机发光二极管 (OLED)
9,10-双[(三异丙基硅基)乙炔基]蒽: 以其明亮的荧光而闻名,使其成为 OLED 技术中不可或缺的组成部分 . 它在电激发下发光的特性被应用于显示和照明领域。其三异丙基硅基在水解条件下的稳定性确保了 OLED 器件的持久性和可靠性。
有机光伏 (OPV)
该化合物因其π共轭核心结构而被用作 OPV 中的空穴传输材料 . 将9,10-双[(三异丙基硅基)乙炔基]蒽掺入 OPV 的活性层可以提高太阳能转换效率,通过促进空穴从光敏层传输到阳极。
光氧化还原催化
作为一种新型有机光催化剂,9,10-双[(三异丙基硅基)乙炔基]蒽在光氧化还原催化中发挥作用,尤其是在聚合过程中 . 当受到照射时,它可以产生自由基,这对引发聚合反应至关重要。
单线态裂变
该化合物的超快动力学已在纳米聚集体和薄膜中得到研究,揭示了其在单线态裂变过程中的潜力 . 该过程可以从一个单线态激子产生两个三线态激子,这有利于像太阳能电池这样的应用,在这些应用中,最大限度地将光转化为电能至关重要。
相变材料
9,10-双[(三异丙基硅基)乙炔基]蒽: 在 250–295 K 的温度范围内表现出两种晶型之间的二级相变 . 这种特性可以在材料科学中用于开发对温度变化做出响应的传感器和开关。
光致发光和热分析
该化合物的发光特性对于需要光发射的应用(例如生物成像和诊断)具有重要意义 . 此外,其热分析数据提供了对其稳定性和分解的见解,这对其在高温应用中的使用至关重要。
作用机制
Target of Action
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is primarily used as an organic photocatalyst . Its primary targets are the molecules that it interacts with during photoredox catalysis .
Mode of Action
The compound works according to an oxidative cycle that uses the combination of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, a diphenyl iodonium salt along with a silane . It is able to form free radicals under very soft irradiation conditions under air through a photoredox catalysis .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of free radicals, which can then participate in various biochemical reactions . The specific pathways affected would depend on the nature of the other reactants present in the system.
Result of Action
The primary result of the action of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is the formation of free radicals . These radicals can then participate in various chemical reactions, including polymerization .
Action Environment
The action of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene can be influenced by various environmental factors. For instance, the presence of light is necessary for its function as a photocatalyst . Additionally, the compound’s action can also be influenced by the presence of other reactants, the temperature, and the pH of the environment .
生化分析
Biochemical Properties
It is known that this compound can afford free radicals during polymerization via irradiated photoredox catalysis . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in redox reactions.
Molecular Mechanism
The molecular mechanism of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene involves its role as a photocatalyst. It is suggested that the compound works according to an oxidative cycle
Temporal Effects in Laboratory Settings
Studies have shown that its fluorescence in nanoaggregates and thin films suggests fast nonradiative relaxation of singlet excitons .
属性
IUPAC Name |
tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAZNDXDTUMTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746431 | |
| Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862667-06-9 | |
| Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-BIS[(TRIISOPROPYLSILYL)ETHYNYL]ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


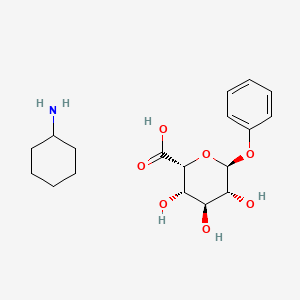

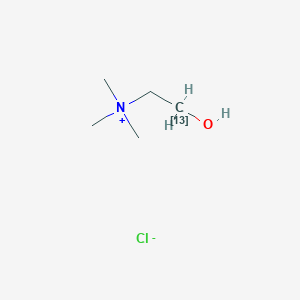
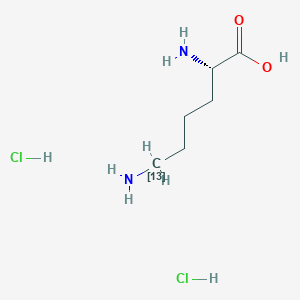
![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)
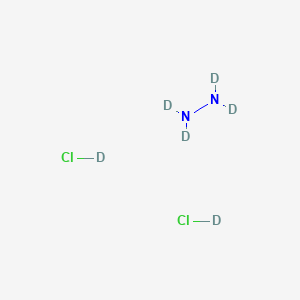
![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)
